2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-7(8)5-4-9-3-2-6(5)10-11;;/h9H,2-4,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPXVPJIXBNYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of 3-Aminopyrazole Derivatives
A widely implemented method involves the reaction of 2-methyl-3-aminopyrazole with 2-chloropyridine under basic conditions:
Reaction Scheme:
$$
\text{2-Methyl-3-aminopyrazole} + \text{2-Chloropyridine} \xrightarrow{\text{Base, Δ}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 85-90% |
| Solvent | DMF | Particle control |
| Temperature | 80-100°C | Cyclization rate |
| Reaction Time | 12-18 h | Byproduct formation |
This method achieves 78-82% crude yield, requiring subsequent purification via recrystallization from ethanol/water mixtures.
Patent-Derived Multistep Synthesis (EP0594001 A1)
Key Steps from Pyridine Precursors
The European patent EP0594001 A1 outlines a four-stage synthesis applicable to this compound class:
Stage 1: Lithiation of 4-chloropyridine
$$
\text{4-Chloropyridine} \xrightarrow{\text{LiN(iPr)₂, THF, -78°C}} \text{Lithiated intermediate}
$$
Stage 2: Aldol condensation with methyl-substituted aldehydes
Stage 3: Oxidative cyclization using MnO₂
Stage 4: Hydrazine-mediated ring closure
Innovative Aspect:
- Introduces methyl group via aldehyde selection
- Controls ring saturation through oxidative conditions
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
BenchChem protocols describe scaled production using:
- Microreactor arrays for precise temperature control (±1°C)
- Inline pH monitoring during salt formation
- Countercurrent crystallization for >99.5% purity
Comparative Performance:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 2.8 metric tons |
| Energy Consumption | 38 kWh/kg | 12 kWh/kg |
| Solvent Recovery | 72% | 94% |
These systems reduce reaction times from 18 h (batch) to 45 min (continuous).
Salt Formation and Purification
Dihydrochloride Precipitation
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, D₂O):
δ 1.98 (s, 3H, CH₃), 2.45-2.67 (m, 4H, CH₂), 3.72 (br s, 2H, NH₂), 4.12 (t, J=6.4 Hz, 2H), 7.89 (s, 1H, pyrazole-H)
HPLC Purity:
- Column: C18, 150 × 4.6 mm
- Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeOH (85:15)
- Retention time: 6.72 min (99.4% purity)
Emerging Methodologies
Photocatalytic Ring Closure
Recent advances demonstrate UV-mediated cyclization (λ = 365 nm) using:
- TiO₂ nanoparticles as catalysts
- Water/THF mixed solvent systems
Advantages:
- 40% reduction in reaction time
- 99% atom economy vs. traditional methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki couplings, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki couplings can introduce various substituents, leading to a diverse range of pyrazolo[4,3-c]pyridine derivatives .
Scientific Research Applications
Target of Action
Research indicates that 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride exhibits antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) .
Mode of Action
The compound operates through several biochemical pathways:
- Induction of Apoptosis :
- Activates poly (ADP-ribose) polymerase 1 (PARP-1) cleavage.
- Initiates caspase 9 in the apoptotic cascade.
- Induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3).
- Reduces proliferating cell nuclear antigen (PCNA) levels, inhibiting DNA replication .
These actions suggest that the compound significantly impacts the intrinsic pathway of apoptosis and cell cycle regulation.
Anticancer Research
The primary application of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride lies in cancer research. Studies have demonstrated its efficacy in inducing apoptosis in cancer cells, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
Recent investigations have shown that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant antimicrobial properties. For example:
- Activity Against Multidrug-resistant Strains : The compound has been effective against strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Synthesis and Industrial Applications
The synthesis of this compound involves various methods such as:
- Cyclization Reactions : Utilizing intermediates like 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde.
- Microwave Irradiation : Employed for shorter reaction times and higher yields during industrial production .
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.
Uniqueness
The distinct substitution pattern of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride contributes to its unique biological activities compared to similar compounds. Its ability to induce apoptosis and inhibit cell proliferation positions it as a valuable candidate for further research in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions contribute to its antiproliferative and apoptotic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights critical distinctions between the target compound and its analogs:
Key Observations :
- Salt Form : The dihydrochloride salt enhances aqueous solubility relative to free-base analogs (e.g., 5-methyl-2-phenyl derivative) .
- Biological Activity : The carboxamide derivative () exhibits higher lipophilicity, favoring membrane permeability in kinase assays, whereas the dihydrochloride salt is better suited for aqueous-phase reactions .
Pharmaceutical Relevance
- The dihydrochloride salt form of the target compound demonstrates superior bioavailability in preclinical models compared to non-salt analogs, attributed to its enhanced solubility .
- In contrast, the 5-methyl-2-phenyl variant () shows selectivity in agrochemical applications due to its phenyl group, which may interact with plant-specific enzymes .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[4,3-c]pyridine class, which is known for various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C7H11N3·2HCl
- Molecular Weight : 137.18 g/mol
- CAS Number : 100501-59-5
Antimicrobial Properties
Recent studies have indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant antimicrobial activity. For instance:
- Activity Against Bacteria : Compounds similar to 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine showed efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]pyridines has been explored extensively:
- Cell Line Studies : In vitro studies demonstrated that certain derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 6.7 to >200 μM against neuroblastoma cells .
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy:
- Mechanism of Action : Research indicates that the compound may exert protective effects against oxidative stress in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound:
Q & A
Basic: What synthetic protocols are recommended for preparing 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with tert-butyl-protected intermediates. For example:
Cyclization : React tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with 2-hydroxyethylhydrazine in ethanol for 24 hours to form the pyrazolo-pyridine core .
Sulfonylation/Salt Formation : Treat intermediates with chlorinated sulfonyl reagents (e.g., 5-chloronaphthalene-1-sulfonyl chloride) in anhydrous acetonitrile, followed by HCl gas to yield the dihydrochloride salt .
Purification : Use flash chromatography (e.g., ethyl acetate/petroleum ether) and recrystallization (methanol) to isolate high-purity crystals .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Answer:
Discrepancies often arise from polymorphic forms or hygroscopicity. Methodological approaches include:
- Experimental Validation : Perform shake-flask solubility tests in buffers (pH 1–7.4) and logP measurements via HPLC .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs and determine precise melting points .
- Computational Modeling : Predict solubility via COSMO-RS or Hansen solubility parameters to cross-validate experimental data .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : Assign peaks for pyrazolo-pyridine protons (δ 2.5–4.5 ppm) and amine groups (δ 5.5–6.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 213.03 for the free base) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .
- HPLC : Monitor purity (>95%) with C18 columns and UV detection at 254 nm .
Advanced: How to design experiments analyzing non-covalent interactions in the crystal lattice?
Answer:
- Single-Crystal X-ray Diffraction : Collect data at 294 K using a Rigaku SCXmini diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-97 to model hydrogen bonds (N–H⋯O, O–H⋯Cl) and π-π stacking (centroid distances ~3.6 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯Cl contributions >15%) using CrystalExplorer .
- DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level to validate experimental torsion angles (e.g., pyrazole-naphthalene dihedral angle = 75.19°) .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Short-term : Store at -4°C in airtight containers with desiccants (1–2 weeks) .
- Long-term : Use -20°C under nitrogen to minimize hydrolysis of the dihydrochloride salt .
- Handling : Conduct hygroscopic samples in gloveboxes (RH <10%) to avoid moisture uptake .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
- Solvent Optimization : Replace ethanol with DMF for higher sulfonylation efficiency (yield increase from 60% to 85%) .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization steps .
- Process Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation and minimize side products .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Scaffold Modification : Introduce substituents at the 2-methyl or 3-amine positions to modulate steric/electronic effects (e.g., bulkier groups for selectivity against CDK2) .
- Bioassays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Molecular Docking : Align with ATP-binding pockets (PDB: 1M17) to predict binding affinities .
Basic: How to address conflicting bioactivity data across studies?
Answer:
- Dose-Response Validation : Re-test IC50 values in triplicate using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to account for in vitro/in vivo discrepancies .
- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate experimental conditions .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (%F >50%), blood-brain barrier penetration (BBB+), and CYP450 interactions .
- MD Simulations : Simulate solvation free energy in GROMACS to assess membrane permeability .
Basic: What safety protocols are essential during handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
